N-(4-bromophenyl)-2-chloropropanamide
Description
Significance of Halogenated Amides in Organic Synthesis and Material Science Contexts
Halogenated amides are a class of organic compounds that hold considerable significance in the fields of organic synthesis and material science. The presence of one or more halogen atoms on the amide structure can profoundly influence the molecule's physical, chemical, and biological properties. In organic synthesis, the carbon-halogen bond serves as a versatile functional group, enabling a wide array of transformations such as cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. rsc.org This reactivity allows for the construction of more complex molecular architectures, making halogenated amides valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. fiveable.me
Historical Context of N-Substituted Propanamide Chemistry
The study of N-substituted amides, in a broader sense, has a long history intertwined with the development of organic chemistry. fiveable.me A significant area where N-substituted propanamides have had a major impact is in the field of herbicides. Propanil, or N-(3,4-dichlorophenyl)propanamide, is a widely used contact herbicide that was introduced in the early 1960s. cambridge.orgwikipedia.org Its development and success spurred further research into related acylanilide structures, including other halogenated derivatives, to understand their structure-activity relationships and to develop new herbicidal agents. cambridge.orgresearchgate.net This historical focus on agrochemicals has laid a foundation for the synthesis and investigation of a wide range of N-aryl amides, including propanamides with different halogen substitution patterns.
Research Gaps and Opportunities Pertaining to N-(4-bromophenyl)-2-chloropropanamide
While the broader class of halogenated amides has been extensively studied, a specific and detailed research focus on this compound is not extensively documented in publicly available scientific literature. This presents several research gaps and opportunities:
Detailed Biological Profiling: While related compounds have known herbicidal and fungicidal properties, a thorough investigation into the specific biological activities of this compound is lacking. nzpps.orgnih.govnih.govacs.orgnih.gov Systematic screening against a wide range of agricultural pests, fungi, and even microbial pathogens could uncover novel applications.
Medicinal Chemistry Exploration: The structural motifs present in this compound are found in some biologically active molecules. Exploring its potential as a scaffold or intermediate for the synthesis of new pharmaceutical agents is a viable research avenue.
Material Science Applications: The impact of the specific combination of bromine and chlorine at their respective positions on the properties of polymers or other materials has not been explored. Research into incorporating this monomer into novel polymers could lead to materials with unique and desirable characteristics.
Mechanistic and Synthetic Studies: A detailed investigation into the reaction mechanisms for the synthesis of this compound and its subsequent chemical transformations would be of academic interest and could lead to more efficient synthetic routes.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. The data is primarily sourced from chemical databases and may include predicted values.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrClNO | uni.luscbt.com |
| Molecular Weight | 262.53 g/mol | scbt.com |
| IUPAC Name | This compound | |
| SMILES | CC(C(=O)NC1=CC=C(C=C1)Br)Cl | uni.lu |
| InChI | InChI=1S/C9H9BrClNO/c1-6(11)9(13)12-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,12,13) | uni.lu |
| Predicted XlogP | 2.8 | uni.lu |
Spectroscopic Data (Predicted)
Predicted Mass Spectrometry Data
The following table outlines the predicted collision cross-section (CCS) values for various adducts of the molecule, which can be useful in mass spectrometry-based identification.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 261.96288 | 146.5 |
| [M+Na]⁺ | 283.94482 | 157.8 |
| [M-H]⁻ | 259.94832 | 152.7 |
| [M+NH₄]⁺ | 278.98942 | 167.5 |
| [M+K]⁺ | 299.91876 | 145.2 |
| Data sourced from PubChem. uni.lu |
Synthesis of this compound
A specific, detailed experimental procedure for the synthesis of this compound is not explicitly described in the surveyed literature. However, based on general methods for the synthesis of N-substituted amides, a likely synthetic route would involve the acylation of 4-bromoaniline (B143363) with 2-chloropropionyl chloride. chemicalbook.comresearchgate.net
The reaction would typically be carried out in an inert solvent, such as dichloromethane (B109758), in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. The reaction mixture would likely be stirred at a controlled temperature, for instance, starting at 0 °C and then allowing it to warm to room temperature.
A plausible reaction scheme is as follows:
4-Bromoaniline + 2-Chloropropionyl chloride → this compound + Triethylamine hydrochloride
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-2-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6(11)9(13)12-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBDXLHGPBQDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336324 | |
| Record name | N-(4-bromophenyl)-2-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21262-08-8 | |
| Record name | N-(4-Bromophenyl)-2-chloropropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21262-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-bromophenyl)-2-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Bromophenyl 2 Chloropropanamide
Optimization of Reaction Conditions and Yield for N-(4-bromophenyl)-2-chloropropanamide
Catalyst Screening and Ligand Design for Enhanced Synthesis
The synthesis of N-aryl amides, including this compound, is a cornerstone of modern organic and medicinal chemistry. The efficiency and selectivity of the amidation reaction can be significantly enhanced through the use of catalysts. While the direct acylation of 4-bromoaniline (B143363) with 2-chloropropionyl chloride is a straightforward method, catalytic approaches offer milder reaction conditions, improved yields, and greater functional group tolerance. The development of effective synthetic protocols hinges on rigorous catalyst screening and the rational design of ligands.
Catalytic systems for amide bond formation are diverse. Organocatalysts, such as boronic acid derivatives, have been shown to be highly effective for the direct amidation of carboxylic acids and amines at room temperature, which could be an alternative pathway to the traditional acyl chloride route. nih.gov For instance, (2-(thiophen-2-ylmethyl)phenyl)boronic acid has been demonstrated as a highly active and bench-stable catalyst for a wide range of substrates. nih.gov In other catalytic systems for amide synthesis, condensing agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) are often used in conjunction with catalytic agents such as 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net
In the context of related C-N bond forming reactions, such as the palladium-catalyzed amination of aryl halides, the choice of ligand is critical. Ligands modulate the electronic and steric environment of the metal center, thereby influencing catalytic activity, stability, and selectivity. While this is more common for synthesizing the C-N bond of the aniline (B41778) precursor, the principles are relevant for advanced catalytic cycles in amidation.
The screening of various catalysts and ligands is a standard procedure to optimize the synthesis of a target amide. A hypothetical screening process for a related N-aryl amide synthesis is illustrated in the table below, demonstrating how different combinations can impact reaction outcomes.
Table 1: Illustrative Catalyst and Ligand Screening for N-Aryl Amide Synthesis This table is a representative example of a catalyst screening process and does not represent actual experimental data for the synthesis of this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 85 |
| 2 | CuI (5) | L-proline (10) | K₂CO₃ | DMSO | 110 | 78 |
| 3 | Fe(acac)₃ (10) | None | NaH | THF | 65 | 45 |
| 4 | Boronic Acid nih.gov (10) | None | None | Toluene | 25 | 92 |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly integral to the design of synthetic routes in the chemical and pharmaceutical industries, aiming to minimize environmental impact and enhance safety and efficiency. nih.gov The synthesis of this compound can be evaluated and improved through the lens of these principles.
Traditional methods for synthesizing amides often involve the use of hazardous solvents, stoichiometric reagents that generate significant waste, and high energy consumption. dst.gov.in For example, a common laboratory preparation involves reacting 4-bromoaniline with 2-chloroacetyl chloride in dichloromethane (B109758) with triethylamine (B128534) as a base, which results in a high yield but uses a chlorinated solvent and produces triethylamine hydrochloride as a waste byproduct. chemicalbook.com
Applying green chemistry to the synthesis of this compound would involve several key considerations:
Solvent Selection : Replacing hazardous solvents like dichloromethane with greener alternatives is a primary goal. mdpi.com Research has shown the efficacy of solvents like cyclopentyl methyl ether (CPME) for enzymatic amide synthesis, which is considered a much safer and more environmentally benign option. nih.gov Water is another ideal green solvent, and methods are being developed to facilitate organic reactions in aqueous media. mdpi.com
Catalysis : The use of catalysts is inherently a green principle as it reduces the need for stoichiometric reagents and can enable reactions to proceed under milder conditions. dst.gov.in Photoenzymatic catalysis, for example, represents a frontier in green synthesis, potentially allowing for highly selective reactions under ambient light and temperature. nih.gov
Atom Economy : The ideal synthesis would have a high atom economy, meaning most of the atoms from the reactants are incorporated into the final product. The direct acylation reaction has a reasonably good atom economy, but waste is generated from the base used to neutralize the HCl byproduct. Catalytic methods that avoid stoichiometric activators are preferred.
Biocatalysis : Enzymes offer a highly selective and efficient route to amide bond formation under mild, aqueous conditions. nih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used to synthesize a variety of amides from carboxylic acids and amines with excellent yields and conversions, often in green solvents and without the need for extensive purification. nih.gov This enzymatic approach could be a viable green alternative for the synthesis of this compound.
The following table provides a comparative overview of a traditional versus a potential green synthetic approach for this compound.
Table 2: Comparison of Traditional and Potential Green Synthesis Routes
| Parameter | Traditional Synthesis (based on chemicalbook.com) | Potential Green Synthesis (based on nih.gov) |
|---|---|---|
| Reactants | 4-bromoaniline, 2-chloropropionyl chloride | 4-bromoaniline, 2-chloropropionic acid |
| Solvent | Dichloromethane (DCM) | Cyclopentyl methyl ether (CPME) or Water |
| Catalyst/Reagent | Triethylamine (stoichiometric base) | Candida antarctica lipase B (Biocatalyst) |
| Temperature | 0 - 20 °C | 60 °C |
| Byproducts | Triethylamine hydrochloride | Water |
| Green Aspect | High yield but uses hazardous solvent and generates salt waste. | Uses a green solvent, biocatalyst, and produces only water as a byproduct, leading to a higher E-Factor. |
Advanced Spectroscopic Characterization and Structural Elucidation of this compound
Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Bromophenyl 2 Chloropropanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of the atomic connectivity and chemical environment of N-(4-bromophenyl)-2-chloropropanamide.
Proton NMR Spectroscopic Analysis and Chemical Shift Interpretation
The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 4-bromophenyl ring are anticipated to appear as a pair of doublets due to the para-substitution pattern, creating a symmetrical AA'BB' system. The protons ortho to the bromo group (H-3 and H-5) would be electronically shielded relative to the protons ortho to the amide group (H-2 and H-6), leading to separate chemical shifts.
The aliphatic portion of the molecule, the 2-chloropropanamide moiety, would present a quartet for the methine proton (CH) coupled to the three protons of the adjacent methyl group, and a doublet for the methyl group (CH₃) protons coupled to the single methine proton. The amide proton (NH) is expected to appear as a broad singlet, with its chemical shift being solvent and concentration-dependent.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| NH (Amide) | 8.0 - 9.0 | broad singlet | - |
| H-2, H-6 (Aromatic) | 7.50 - 7.60 | doublet | 8.0 - 9.0 |
| H-3, H-5 (Aromatic) | 7.40 - 7.50 | doublet | 8.0 - 9.0 |
| CH (Methine) | 4.5 - 4.7 | quartet | 6.5 - 7.5 |
| CH₃ (Methyl) | 1.7 - 1.9 | doublet | 6.5 - 7.5 |
Carbon-13 NMR Spectroscopic Analysis and Multiplicity Patterns
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected. The carbonyl carbon (C=O) of the amide group will be the most downfield signal due to the strong deshielding effect of the attached oxygen and nitrogen atoms.
The aromatic carbons will appear in the typical range of 115-140 ppm. The carbon attached to the bromine (C-4) and the carbon attached to the nitrogen (C-1) will have characteristic chemical shifts influenced by these heteroatoms. The two pairs of equivalent aromatic carbons (C-2/C-6 and C-3/C-5) will each produce a single signal. In the aliphatic region, the methine carbon (CH) will be significantly deshielded by the adjacent chlorine atom, while the methyl carbon (CH₃) will be found further upfield.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 168 - 172 |
| C-1 (Aromatic) | 137 - 140 |
| C-3, C-5 (Aromatic) | 131 - 133 |
| C-2, C-6 (Aromatic) | 121 - 123 |
| C-4 (Aromatic) | 116 - 119 |
| CH (Methine) | 55 - 60 |
| CH₃ (Methyl) | 20 - 25 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To definitively assign the proton and carbon signals and confirm the molecular structure, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between the methine (CH) proton and the methyl (CH₃) protons in the propanamide side chain, and the coupling between the adjacent aromatic protons (H-2/H-6 with H-3/H-5).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the protonated carbons by correlating the proton signals of the CH and CH₃ groups, as well as the aromatic CH groups, to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between different parts of the molecule. Key expected HMBC correlations would include:
The amide proton (NH) to the carbonyl carbon (C=O) and the aromatic carbon C-1.
The aromatic protons H-2 and H-6 to the carbonyl carbon (C=O) and the aromatic carbons C-4.
The methine proton (CH) to the carbonyl carbon (C=O) and the methyl carbon (CH₃).
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amide and halogenated components.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| N-H Stretch (Amide) | 3250 - 3350 | A moderate to strong, sharp peak indicating the secondary amide N-H bond. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Weak to moderate peaks characteristic of C-H bonds on the phenyl ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak to moderate peaks from the C-H bonds of the methyl and methine groups. |
| C=O Stretch (Amide I) | 1660 - 1690 | A strong, sharp peak, which is one of the most characteristic absorptions of an amide. |
| N-H Bend (Amide II) | 1510 - 1570 | A moderate to strong peak, resulting from the coupling of N-H bending and C-N stretching. |
| C=C Stretch (Aromatic) | 1450 - 1600 | A series of moderate peaks. |
| C-N Stretch (Amide) | 1200 - 1300 | A moderate absorption. |
| C-Br Stretch | 500 - 600 | A weak to moderate peak in the fingerprint region. |
| C-Cl Stretch | 600 - 800 | A moderate peak in the fingerprint region. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. The molecular formula of this compound is C₉H₉BrClNO. uni.lu
The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two halogen atoms, bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6).
Predicted major fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the chloro-propyl group.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula. The predicted monoisotopic mass for this compound is 260.9556 Da. uni.lu An experimental HRMS measurement confirming this exact mass would provide definitive evidence for the elemental composition of C₉H₉BrClNO.
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Predicted Exact Mass (m/z) |
| [M+H]⁺ | C₉H₁₀BrClNO⁺ | 261.9629 |
| [M+Na]⁺ | C₉H₉BrClNNaO⁺ | 283.9448 |
| [M]⁺ | C₉H₉BrClNO⁺ | 260.9556 |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. Although a specific crystal structure for this compound is not readily found in open literature, we can discuss the probable methods for its crystallization and the types of intermolecular interactions that would govern its crystal packing based on studies of similar halogenated aromatic amides. ias.ac.in
The growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. For an organic molecule like this compound, several techniques could be employed to obtain crystals suitable for analysis. The choice of method depends on the compound's solubility and thermal stability.
Commonly used techniques include:
Slow Evaporation: This is the most common and straightforward method. A saturated solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed. The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of crystals. The selection of the solvent is critical; solvents with moderate volatility such as ethanol, ethyl acetate, or dichloromethane (B109758), or mixtures thereof, are often good candidates. ias.ac.in
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger sealed container with a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystallization.
Melt Growth (Bridgman Technique): If the compound is thermally stable, it can be melted and then slowly cooled to form a single crystal. The Bridgman technique involves moving a crucible containing the molten compound through a temperature gradient, allowing for controlled solidification. researchgate.net This method has been successfully used for other aromatic compounds like 4-aminobenzophenone. researchgate.net
Flux Growth: In cases where the compound has a high melting point or decomposes upon melting, a flux (a molten salt or other inert material) can be used to dissolve the compound at a lower temperature. Slow cooling of this solution can yield single crystals. aps.org This technique is particularly useful for growing millimeter-sized crystals. aps.org
| Technique | Principle | Common Solvents/Conditions | Applicability |
| Slow Evaporation | Gradual increase in concentration by solvent removal. | Ethanol, Acetone, Dichloromethane, Toluene | Widely applicable for soluble, stable compounds. |
| Vapor Diffusion | Reduction of solubility by diffusion of a precipitant. | A solvent/precipitant system (e.g., Chloroform/Hexane) | Good for small quantities and sensitive compounds. |
| Bridgman Technique | Controlled solidification from the molten state. | Requires thermal stability of the compound. | Suitable for thermally robust organic compounds. |
| Flux Growth | Dissolution in a molten flux followed by slow cooling. | Bi-Te mixtures, various molten salts. | Useful for high-melting-point or unstable compounds. aps.org |
This table is generated based on general crystallographic techniques and is for illustrative purposes.
The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role in its solid-state architecture. Analysis of related structures containing bromo- and chloro-phenyl amide moieties reveals common interaction motifs. ias.ac.innih.govdcu.ie
N–H···O Hydrogen Bonds: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the primary interaction linking molecules of this compound would be N–H···O hydrogen bonds, forming chains or dimeric motifs. nih.govdcu.ie
Halogen Bonding and Halogen···Halogen Contacts: The bromine and chlorine atoms can participate in halogen bonding (C–X···A, where X is the halogen and A is a Lewis base like an oxygen or nitrogen atom) or weaker halogen···halogen interactions. Short Cl···Cl contacts have been observed in the crystal packing of some chloro-substituted aromatic compounds. nih.gov
π–π Stacking Interactions: The bromophenyl ring is electron-rich and can engage in π–π stacking interactions with adjacent rings. These interactions contribute significantly to the stability of the crystal lattice.
C–H···π Interactions: Hydrogen atoms attached to the aromatic ring or the aliphatic chain can interact with the π-system of an adjacent bromophenyl ring. ias.ac.in
C–H···O and C–H···Cl Hydrogen Bonds: Weaker hydrogen bonds involving carbon as a donor are also common. The hydrogen atoms of the aromatic ring and the chloropropyl group can form C–H···O and C–H···Cl interactions, further stabilizing the three-dimensional network. nih.gov
Bromine-Involving Interactions: The bromine atom can also participate in C–Br···π interactions, where the bromine atom interacts with the electron cloud of a nearby aromatic ring, a feature seen in other bromophenyl compounds. nih.gov
| Interaction Type | Atoms Involved | Expected Role in Crystal Packing |
| Hydrogen Bond | N-H (donor), C=O (acceptor) | Primary structural motif, forming chains or dimers. nih.gov |
| Halogen Bond | C-Cl/C-Br (donor), O/N (acceptor) | Directional interactions contributing to packing. |
| π–π Stacking | Bromophenyl ring ↔ Bromophenyl ring | Stabilization of layered or columnar structures. |
| C–H···π Interaction | C-H (donor), Bromophenyl ring (acceptor) | Linking of molecular layers or chains. ias.ac.in |
| C–H···O/Cl Interaction | C-H (donor), O/Cl (acceptor) | Fine-tuning of the 3D supramolecular architecture. nih.gov |
| C–Br···π Interaction | C-Br (donor), Bromophenyl ring (acceptor) | Cross-linking of molecular chains. nih.gov |
This table is predictive, based on interactions observed in structurally similar compounds.
Chiral Analysis of this compound Enantiomers (if applicable)
The chemical structure of this compound includes a stereogenic center, specifically the carbon atom at the 2-position of the propanamide chain, which is bonded to a hydrogen atom, a chlorine atom, a methyl group, and the carbonyl group. Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-N-(4-bromophenyl)-2-chloropropanamide and (S)-N-(4-bromophenyl)-2-chloropropanamide.
The separation and analysis of these enantiomers are crucial as they may exhibit different biological activities in a chiral environment, such as the human body. nih.gov While specific methods for the chiral resolution of this compound are not documented in the reviewed literature, established chromatographic techniques are applicable. nih.govjiangnan.edu.cn
The primary method for chiral separation is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). The choice of CSP is critical for achieving separation.
Potential approaches for the chiral analysis of this compound include:
Direct Chiral HPLC: This is the most common approach, where the racemic mixture is passed through a column containing a CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective for a wide range of compounds, including amides. researchgate.net Another option could be a Pirkle-type column, which operates on a donor-acceptor mechanism; such a column has been successfully used for the separation of the enantiomers of a structurally related compound, β-amino-β-(4-bromophenyl) propionic acid. tsijournals.com
Indirect Chiral HPLC: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. nih.gov
Gas Chromatography (GC): Chiral GC, using a capillary column coated with a chiral selector (e.g., a cyclodextrin (B1172386) derivative), could also be a viable technique for the analysis of these enantiomers, provided the compound is sufficiently volatile and thermally stable. jiangnan.edu.cn
A validated chiral HPLC method would typically report the following parameters:
| Parameter | Description | Typical Value for Good Separation |
| Resolution (Rs) | A measure of the degree of separation between the two enantiomer peaks. | Rs > 1.5 |
| Selectivity (α) | The ratio of the retention factors of the two enantiomers. | α > 1.1 |
| Retention Times (tR) | The time taken for each enantiomer to elute from the column. | Varies with method conditions. |
| Limit of Quantification (LOQ) | The lowest concentration of one enantiomer that can be reliably quantified in the presence of the other. | Typically < 0.1% |
This table presents typical parameters for a validated chiral separation method and is for illustrative purposes.
Chemical Reactivity and Mechanistic Investigations of N 4 Bromophenyl 2 Chloropropanamide
Hydrolysis and Amide Cleavage Reactions
The amide bond in N-(4-bromophenyl)-2-chloropropanamide is generally stable but can be cleaved under forcing acidic or basic conditions. youtube.commasterorganicchemistry.com This process, known as hydrolysis, results in the formation of 4-bromoaniline (B143363) and 2-chloropropanoic acid.
Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.comkhanacademy.org The subsequent steps involve proton transfer and elimination of 4-bromoaniline as the leaving group, which is protonated under the acidic conditions to form the 4-bromoanilinium ion. masterorganicchemistry.com
In a basic medium, the hydrolysis proceeds through the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. chemistrysteps.com This forms a tetrahedral intermediate, which then collapses, expelling the 4-bromoanilide anion as the leaving group. This is generally the rate-limiting step due to the poor leaving group ability of the anion. chemistrysteps.com A final proton transfer from the initially formed carboxylic acid to the anilide anion drives the reaction to completion, yielding a carboxylate salt and 4-bromoaniline. youtube.com Both acid and base-catalyzed hydrolysis typically require elevated temperatures and prolonged reaction times due to the resonance stabilization of the amide bond. youtube.com
The degradation of structurally similar chloroacetanilide herbicides often involves hydrolysis as a key step, which can be microbially mediated. researchgate.netacs.orgwisc.edu These processes can involve initial transformations like dechlorination or N-dealkylation, followed by the cleavage of the amide bond to yield aniline (B41778) derivatives. nih.gov
Nucleophilic Substitution at the Alpha-Chlorine Center
The chlorine atom at the α-position to the carbonyl group is activated towards nucleophilic substitution, making this a principal reaction pathway for this compound. vulcanchem.com The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, rendering the α-carbon highly electrophilic. This site readily reacts with a wide variety of nucleophiles, including amines, alcohols, and thiols, to displace the chloride ion. nih.gov
Nucleophilic substitution reactions at the α-carbon of this compound are generally expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgnih.gov This is characteristic of reactions involving primary or secondary alkyl halides that are not sterically hindered around the reaction center.
Rate = k[this compound][Nucleophile]
Several factors influence the rate of these substitution reactions:
Nature of the Nucleophile: Stronger nucleophiles lead to faster reaction rates.
Leaving Group Ability: Chloride is a good leaving group, facilitating the substitution.
Steric Hindrance: The neopentyl-like environment can slow down nucleophilic substitution reactions. researchgate.net
Solvent: Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation of the nucleophile salt without strongly solvating the anion, thus increasing its nucleophilicity.
The α-carbon in this compound is a stereocenter. Consequently, nucleophilic substitution reactions at this center have significant stereochemical implications.
In a typical SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. This "backside attack" results in an inversion of the stereochemical configuration at the chiral center. masterorganicchemistry.com Therefore, if a reaction is performed with an enantiomerically pure form of this compound, the product will be formed with the opposite configuration.
When starting with a racemic mixture of the α-chloroamide, interesting stereochemical outcomes can be achieved through a process known as dynamic kinetic resolution (DKR). nih.gov In DKR, a chiral catalyst or reagent is used which reacts at different rates with the two enantiomers of the starting material. If the starting material can rapidly racemize under the reaction conditions, one enantiomer can be converted into the other, allowing for the theoretical transformation of the entire racemic starting material into a single enantiomer of the product. nih.gov Such processes are of great value in asymmetric synthesis.
Electrophilic Aromatic Substitution on the Bromophenyl Moiety
The 4-bromophenyl ring of the molecule can undergo electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and Friedel-Crafts reactions. The regioselectivity of these reactions is governed by the directing effects of the two substituents already present on the ring: the bromine atom and the amide group.
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -Br | Halogen | Deactivating (Inductive) | Ortho, Para |
| -NHCOR | Amide | Activating (Resonance) | Ortho, Para |
Both substituents direct incoming electrophiles to the ortho and para positions relative to themselves. Since the bromine is at the para position (C4) relative to the amide group, the directing effects are cooperative. The amide group is a strong activating group, and the bromine atom is a deactivating group. The powerful activating effect of the amide group dominates, strongly directing incoming electrophiles to the positions ortho to it (C2 and C6).
For example, in an electrophilic bromination reaction using a reagent like N-bromosuccinimide (NBS), the bromine would be expected to add at the positions ortho to the activating amide group. lookchem.comyoutube.comyoutube.com Similarly, nitration would also be expected to occur at these positions. google.comnih.govrsc.org The steric hindrance from the adjacent propanamide chain might slightly influence the ratio of the possible ortho products.
Reductive Transformations of the Amide and Halogen Functionalities
The functional groups within this compound can be selectively reduced using appropriate reagents.
Reduction of Halogens: The carbon-halogen bonds can be cleaved via reductive dehalogenation. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a source of hydrogen gas, is a common method for the reductive removal of aryl bromides. organic-chemistry.orgresearchwithrutgers.com Aryl bromides are generally reduced more readily than aryl chlorides under these conditions. organic-chemistry.orgsci-hub.se The α-chloro group, being an alkyl halide, can also be reduced, although conditions might differ. Tin-free radical reduction methods have also been developed for the reductive dehalogenation of unactivated alkyl and aryl bromides. acs.org
Reduction of the Amide: The amide group is relatively resistant to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce amides to amines. However, these harsh conditions may also reduce the other functional groups. Milder and more chemoselective methods have been developed, such as the use of sodium borohydride (NaBH₄) in conjunction with an activating agent like triflic anhydride (Tf₂O). researchgate.netorganic-chemistry.orgcore.ac.uk High-temperature reductions of aromatic amides with NaBH₄ have also been reported. rsc.org These methods can offer better functional group tolerance.
By carefully choosing the reducing agent and reaction conditions, it is possible to achieve chemoselective reduction of a specific functional group within the molecule. For instance, catalytic hydrogenation would likely dehalogenate the C-Br bond selectively over the amide group.
Oxidative Stability and Degradation Pathways
The oxidative stability of this compound is relevant to its environmental persistence and metabolic fate. Information can be inferred from studies on related chloroacetanilide compounds, which are widely used as herbicides and whose environmental degradation has been extensively studied. researchgate.net
Potential degradation pathways include:
Hydroxylation: Oxidative attack on the aromatic ring can introduce hydroxyl groups. This is a common initial step in the microbial degradation of aromatic pollutants. nih.gov
N-Dealkylation/Deacylation: The amide bond can be cleaved through oxidative pathways, leading to the formation of 4-bromoaniline and other metabolites. nih.gov
Dechlorination: The α-chloro group can be removed through oxidative or reductive processes. Oxidative dechlorination is a known pathway in the degradation of some chlorinated pollutants. researchgate.net
Photodegradation: Halogenated organic compounds can undergo degradation upon exposure to ultraviolet (UV) light. researchgate.net The primary mechanism often involves the cleavage of the carbon-halogen bond (dehalogenation). mdpi.comnih.gov The presence of the aromatic ring suggests that the molecule will absorb UV radiation, potentially leading to its decomposition in the environment.
Computational Chemistry and Theoretical Studies of N 4 Bromophenyl 2 Chloropropanamide
Reaction Pathway Analysis and Transition State ElucidationTheoretical investigations into the potential reaction mechanisms involving N-(4-bromophenyl)-2-chloropropanamide, including the identification of transition states and calculation of activation energies, are absent from the scientific literature.
Further research is required to perform these computational analyses on this compound to elucidate its chemical properties and reactivity profile.
Applications in Organic Synthesis and Chemical Transformations
N-(4-bromophenyl)-2-chloropropanamide as a Building Block for Complex Molecules
The intrinsic reactivity of this compound makes it a valuable starting material for the synthesis of more elaborate molecular architectures. The presence of both a reactive chlorine atom and a bromine-substituted aromatic ring allows for sequential and site-selective modifications, providing a strategic advantage in multi-step syntheses.
The α-chloro amide functionality serves as a key electrophilic site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, azides, and thiols, thereby enabling the construction of diverse molecular scaffolds. For instance, the reaction with primary or secondary amines can lead to the formation of α-amino amide derivatives, which are prevalent structural motifs in many biologically active compounds and pharmaceutical intermediates.
Furthermore, the 4-bromophenyl group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This capability allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity that can be achieved from this single precursor. The strategic combination of these two reactive sites offers a powerful tool for the convergent synthesis of complex target molecules.
Role as a Precursor in Heterocyclic Compound Synthesis
Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery. This compound serves as a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles.
One of the key applications of α-chloro amides is in the synthesis of oxazoles. Through intramolecular cyclization or condensation reactions with suitable partners, the α-chloro amide moiety can be transformed into the oxazole ring system. While direct examples with this compound are not extensively documented in readily available literature, the reactivity pattern is well-established for analogous α-halo amides. For example, the reaction of an α-chloro amide with a source of oxygen, often under basic or thermal conditions, can lead to the formation of an oxazolone intermediate, which can be further functionalized.
Moreover, the N-aryl amide linkage provides a scaffold for intramolecular cyclization reactions onto the aromatic ring. While the bromine substituent itself is not directly involved in the cyclization, its presence offers a handle for subsequent modifications of the resulting heterocyclic core. For instance, intramolecular Friedel-Crafts type reactions or radical cyclizations could potentially lead to the formation of fused heterocyclic systems.
| Heterocyclic System | Synthetic Strategy | Potential Application |
| Oxazoles | Intramolecular cyclization of the α-chloro amide moiety. | Scaffolds in medicinal chemistry. |
| Fused N-heterocycles | Intramolecular cyclization onto the bromophenyl ring. | Core structures in bioactive molecules. |
Utilization in Polymer Chemistry or Materials Science Applications
While direct polymerization of this compound is not a common application, its structural motifs are of significant interest in polymer and materials science. The related monomer, N-(4-bromophenyl)-2-methacrylamide, has been successfully copolymerized with other vinyl monomers to create functional polymers. These studies provide a strong indication of the potential utility of N-(4-bromophenyl)propanamide derivatives in this field.
Copolymers incorporating N-(4-bromophenyl)-2-methacrylamide have been synthesized via free radical polymerization. The presence of the bromophenyl group imparts specific properties to the resulting polymers, such as increased thermal stability and modified solubility characteristics. The bromine atom can also serve as a site for post-polymerization modification, allowing for the introduction of further functionalities along the polymer chain.
Furthermore, this compound could potentially be used as a functionalizing agent for existing polymers. By grafting this molecule onto a polymer backbone, the reactive α-chloro and bromo-phenyl groups can be introduced, thereby creating a functional material with sites for further chemical transformations, such as cross-linking or the attachment of bioactive molecules.
| Polymer Application | Method | Potential Properties/Functionality |
| Copolymerization (of related monomers) | Free radical polymerization | Enhanced thermal stability, tunable solubility, sites for post-polymerization modification. |
| Functionalizing Agent | Grafting onto existing polymers | Introduction of reactive sites for cross-linking or further functionalization. |
Development of Novel Reagents Utilizing the Reactivity of this compound
The dual reactivity of this compound makes it a candidate for the development of novel chemical reagents for organic synthesis. The α-chloro amide moiety can be transformed into various functional groups that can act as reactive intermediates or catalysts.
For example, conversion of the α-chloro group to an α-azido group would yield an α-azido amide. These compounds are precursors to N-acylimines, which are powerful electrophiles for the synthesis of nitrogen-containing molecules. Alternatively, conversion to an α-phosphonium salt would generate a Wittig-type reagent for the synthesis of α,β-unsaturated amides.
The presence of the 4-bromophenyl group allows for the attachment of this reactive amide unit to other molecular scaffolds or solid supports. For instance, through a Suzuki coupling, the this compound moiety could be linked to a larger molecule or a polymer bead, creating a supported reagent that could be easily separated from the reaction mixture after use. This approach is valuable in the development of more sustainable and efficient chemical processes.
| Potential Reagent Type | Key Transformation | Application |
| α-Azido Amide | Nucleophilic substitution with azide | Precursor to N-acylimines for amination reactions. |
| α-Phosphonium Salt | Reaction with a phosphine | Wittig-type reagent for olefination. |
| Supported Reagent | Cross-coupling of the bromophenyl group | Facile separation and potential for recycling. |
Future Research Directions and Open Questions Regarding N 4 Bromophenyl 2 Chloropropanamide
Exploration of Asymmetric Synthetic Routes for Enantiopure N-(4-bromophenyl)-2-chloropropanamide
The presence of a stereogenic center at the α-carbon of the propanamide moiety means that this compound can exist as two distinct enantiomers. The biological and material properties of these enantiomers are likely to differ significantly. Consequently, the development of synthetic methods to produce this compound in an enantiomerically pure form is a critical and compelling research direction. Currently, the synthesis is often racemic, but future work could focus on asymmetric catalysis to selectively produce either the (R)- or (S)-enantiomer.
Organocatalysis, in particular, offers a promising avenue. Bifunctional organocatalysts, which possess both a hydrogen-bond donor (like a urea or thiourea group) and a hydrogen-bond acceptor (like a tertiary amine), have shown great success in controlling the stereochemistry of various reactions. nih.gov These catalysts can activate both the nucleophile and the electrophile in a spatially defined manner, guiding the reaction toward a specific stereoisomer. nih.gov Research into applying chiral proline derivatives, N-heterocyclic carbenes (NHCs), or cinchona alkaloid-derived catalysts could be particularly fruitful. frontiersin.orgrcsi.comchiralpedia.com
Key open questions in this area include identifying the optimal catalyst system and reaction conditions to achieve high enantiomeric excess (e.e.) and yield. Dynamic kinetic resolution, a process that combines in-situ racemization of the starting material with a stereoselective reaction, could also be an effective strategy if a racemic starting material is used. nih.gov
Table 1: Potential Catalytic Systems for Asymmetric Synthesis
| Catalyst Class | Specific Example | Potential Activation Mode |
|---|---|---|
| Bifunctional Organocatalysts | Chiral Thiourea-Amine | Hydrogen bonding to amide and electrophile |
| N-Heterocyclic Carbenes (NHCs) | Chiral Triazolium Salts | Umpolung of an acyl intermediate |
| Cinchona Alkaloids | Quinine or Quinidine Derivatives | Phase-transfer catalysis or Brønsted base catalysis |
| Metal Catalysis | Chiral Copper(II)-BOX complexes | Lewis acid activation of electrophile |
Investigation of Novel Catalytic Transformations Involving this compound
The structure of this compound contains multiple reactive sites that can be exploited in novel catalytic transformations. The 4-bromophenyl group is a classic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.gov Future research could explore coupling this scaffold with a diverse range of partners (boronic acids, alkenes, alkynes) to generate a library of new compounds with potentially interesting biological or material properties. For instance, Suzuki-Miyaura coupling has been successfully used to derivatize other N-(4-bromophenyl) amides. nih.gov
Furthermore, the α-chloro atom is a site ripe for nucleophilic substitution. Catalytic methods could be developed to replace the chlorine with other functional groups (e.g., azides, thiols, amines, or carbon nucleophiles) in a controlled manner. This would allow for the synthesis of a wide array of derivatives that are not easily accessible through other means. The development of catalytic enantioselective substitution reactions at this position would be a particularly significant advance.
Another area of interest is the catalytic activation of the amide bond itself, though this is a more challenging transformation. Recent advances in this field could potentially be applied to this compound for ring-forming reactions or other complex molecular constructions.
Table 2: Potential Catalytic Transformations
| Reaction Type | Reactive Site | Catalyst System Example | Potential Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-Br bond on phenyl ring | Pd(PPh₃)₄ / Base | Biaryl-substituted propanamides |
| Heck Reaction | C-Br bond on phenyl ring | Pd(OAc)₂ / Ligand | Stilbene-like derivatives |
| Nucleophilic Substitution | α-chloro position | Chiral Phase-Transfer Catalyst | Enantiopure α-functionalized amides |
| C-H Activation | Phenyl ring C-H bonds | Palladium(II) catalysts | Further functionalized aromatic cores |
Advanced Materials Incorporating this compound Scaffolds
The unique combination of a halogenated phenyl ring and a reactive amide backbone makes this compound an intriguing building block for advanced materials. One potential application is in the synthesis of molecularly imprinted polymers (MIPs). mdpi.com The amide group can act as a functional monomer that interacts with a target template molecule, while a polymerizable group could be introduced via substitution of the chlorine or coupling at the bromine. After polymerization with a cross-linker, removal of the template would leave a cavity with high selectivity for the original molecule. mdpi.com
The compound could also serve as a monomer for novel functional polymers. For example, polymerization through catalytic cross-coupling reactions (poly-Suzuki, etc.) could lead to conjugated polymers with interesting optoelectronic properties, potentially useful in organic electronics. The presence of the chiral center could introduce chiroptical properties to the resulting materials.
Furthermore, the ability of the amide group to form hydrogen bonds suggests that this compound and its derivatives could be used to create self-assembling materials, liquid crystals, or organogels. The interplay between hydrogen bonding from the amide and potential halogen bonding from the bromine and chlorine atoms could lead to complex and highly ordered supramolecular structures.
Theoretical Studies on Supramolecular Assembly and Self-Organization Phenomena
To guide the rational design of advanced materials and understand the intermolecular forces at play, theoretical and computational studies are indispensable. Density Functional Theory (DFT) and other computational methods can be used to investigate the supramolecular assembly of this compound. researchgate.netresearchgate.net
Key areas for theoretical investigation include:
Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor, and the carbonyl oxygen is an acceptor. vulcanchem.com Theoretical studies can predict the geometry and strength of these interactions, which are crucial drivers of self-assembly.
Halogen Bonding: Both the bromine and chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules. The relative strength and directionality of C-Br···X and C-Cl···X interactions could be modeled to predict crystal packing and assembly in solution.
Molecular dynamics (MD) simulations could provide further insight into the dynamic processes of self-organization in solution or at interfaces. researchgate.net These theoretical studies would not only explain experimental observations but also predict how modifications to the molecular structure would impact its self-assembly behavior, accelerating the discovery of new functional materials. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-(2-oxo-2-phenylethyl)benzamide |
| N-(4-bromophenyl)furan-2-carboxamide |
Q & A
Q. Key Considerations :
- Temperature control (0–5°C during acyl chloride addition) minimizes side reactions.
- Solvent choice (polar aprotic vs. protic) impacts yield and purity .
Basic: How is crystallographic data for this compound analyzed, and what software tools are recommended?
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Workflow includes:
Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution : Employ direct methods via SHELXS or charge-flipping algorithms .
Refinement : Iterative refinement with SHELXL to optimize thermal parameters and hydrogen bonding networks .
Visualization : Mercury CSD for crystal packing analysis and hydrogen-bonding motifs .
Q. Example Metrics :
| Parameter | Typical Value |
|---|---|
| R-factor (R₁) | < 0.05 |
| C–Cl Bond Length | 1.74–1.78 Å |
| Torsion Angle (C–N–C–Br) | 175–180° |
Advanced: How do structural modifications (e.g., halogen positioning) influence the biological activity of this compound derivatives?
Methodological Answer :
Structure-activity relationship (SAR) studies reveal:
Q. Experimental Design :
- Synthesize analogs with halogens at ortho/meta positions.
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays.
- Perform molecular docking (AutoDock Vina) to compare binding affinities .
Advanced: How should researchers address contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?
Methodological Answer :
Discrepancies often arise from solvent effects or dynamic processes. Mitigation strategies:
Experimental Validation :
- Compare experimental H NMR (DMSO-d₆) with DFT-calculated shifts (B3LYP/6-311+G(d,p)) .
- Use variable-temperature NMR to detect conformational exchange broadening.
Data Reconciliation :
- Cross-reference with crystallographic data (e.g., C–Cl bond lengths from SCXRD) .
- Apply Bayesian statistics to quantify confidence intervals for conflicting data.
Advanced: What computational approaches are effective for modeling the reactivity of this compound in nucleophilic substitution reactions?
Q. Methodological Answer :
- DFT Calculations :
- Molecular Dynamics (MD) :
- Simulate solvation effects in acetonitrile using AMBER force fields.
- Analyze free-energy profiles (umbrella sampling) for kinetic vs. thermodynamic control .
Q. Example Output :
| Parameter | SN₂ Activation Energy (kcal/mol) |
|---|---|
| Gas Phase | 25.3 |
| Solvated (MeCN) | 18.7 |
Basic: What safety protocols are critical when handling this compound in the laboratory?
Q. Methodological Answer :
- PPE : Nitrile gloves, safety goggles, and fume hood use are mandatory due to H313/H333 risks (skin/ inhalation toxicity) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Waste Disposal : Halogenated waste must be segregated and incinerated at > 1200°C .
Advanced: How can researchers resolve ambiguities in hydrogen bonding networks observed in crystal structures?
Q. Methodological Answer :
- High-Resolution SCXRD : Collect data at 100 K to reduce thermal motion artifacts .
- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular contacts (e.g., C–H···O vs. N–H···O) .
- Complementary Techniques : Pair SCXRD with solid-state NMR to validate H-bond donor-acceptor assignments .
Case Study :
In N-(4-fluorophenyl)-2-chloroacetamide, intramolecular C–H···O interactions (2.45 Å) stabilize the amide conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
